REACTION_CXSMILES
|
C([NH:18]CC=O)(OCC1C2C(=CC=CC=2)C2C1=CC=CC=2)=O.[CH3:22][C:23]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][C:29]([C:33]([OH:35])=O)=[N:30]2)=[CH:25][CH:24]=1.ON1C2C=CC=CC=2N=N1.C(O)C(N)(CO)CO>ClCCl>[CH3:22][C:23]1[CH:32]=[C:31]2[C:26]([CH:27]=[CH:28][C:29]([C:33]([NH2:18])=[O:35])=[N:30]2)=[CH:25][CH:24]=1
|
Name
|
|
Quantity
|
1 mg
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCC=O
|
Name
|
|
Quantity
|
2.8 μmol
|
Type
|
reactant
|
Smiles
|
CC1=CC=C2C=CC(=NC2=C1)C(=O)O
|
Name
|
|
Quantity
|
0.44 mg
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
N-cyclohexylcarbodiimide-N′-propyloxymethyl polystyrene
|
Quantity
|
3.4 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mg
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred gently at 23° C. under an argon atmosphere for 16 h
|
Duration
|
16 h
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 2 h
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite (0.5 cm)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=CC(=NC2=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 mg | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 339.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |